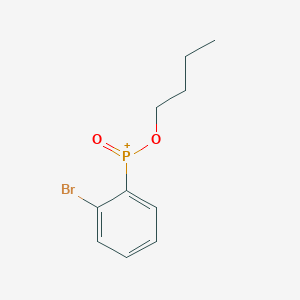![molecular formula C12H12ClNO2S2 B12545927 Ethyl 2-[(5-chloro-1,3-benzothiazol-2-yl)sulfanyl]propanoate CAS No. 655251-61-9](/img/structure/B12545927.png)
Ethyl 2-[(5-chloro-1,3-benzothiazol-2-yl)sulfanyl]propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-[(5-chloro-1,3-benzothiazol-2-yl)sulfanyl]propanoate is an organic compound that belongs to the class of benzothiazole derivatives Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[(5-chloro-1,3-benzothiazol-2-yl)sulfanyl]propanoate typically involves the reaction of 5-chloro-1,3-benzothiazole-2-thiol with ethyl 2-bromopropanoate. The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2-[(5-chloro-1,3-benzothiazol-2-yl)sulfanyl]propanoate can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the benzothiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride can be employed.
Substitution: Nucleophiles such as sodium azide or thiourea can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Azides or thiols.
Aplicaciones Científicas De Investigación
Chemistry: It serves as a building block for the synthesis of more complex benzothiazole derivatives.
Biology: The compound exhibits antimicrobial and antifungal properties, making it a candidate for the development of new antibiotics.
Industry: The compound can be used in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of Ethyl 2-[(5-chloro-1,3-benzothiazol-2-yl)sulfanyl]propanoate involves its interaction with specific molecular targets. For instance, in its antimicrobial activity, the compound may inhibit the synthesis of essential bacterial proteins or disrupt the integrity of the bacterial cell membrane. The exact molecular pathways and targets can vary depending on the specific application and the organism being targeted.
Comparación Con Compuestos Similares
Ethyl 2-[(5-chloro-1,3-benzothiazol-2-yl)sulfanyl]propanoate can be compared with other benzothiazole derivatives such as:
- Ethyl 2-[(5-methyl-1,3-benzothiazol-2-yl)sulfanyl]propanoate
- Ethyl 2-[(5-nitro-1,3-benzothiazol-2-yl)sulfanyl]propanoate
- Ethyl 2-[(5-phenyl-1,3-benzothiazol-2-yl)sulfanyl]propanoate
These compounds share a similar core structure but differ in the substituents on the benzothiazole ring. The presence of different substituents can significantly influence the chemical and biological properties of these compounds, making each unique in its own right.
Propiedades
Número CAS |
655251-61-9 |
|---|---|
Fórmula molecular |
C12H12ClNO2S2 |
Peso molecular |
301.8 g/mol |
Nombre IUPAC |
ethyl 2-[(5-chloro-1,3-benzothiazol-2-yl)sulfanyl]propanoate |
InChI |
InChI=1S/C12H12ClNO2S2/c1-3-16-11(15)7(2)17-12-14-9-6-8(13)4-5-10(9)18-12/h4-7H,3H2,1-2H3 |
Clave InChI |
ICRZIBPHKIOCTR-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(C)SC1=NC2=C(S1)C=CC(=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


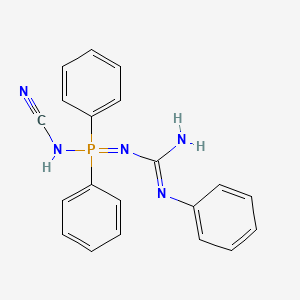
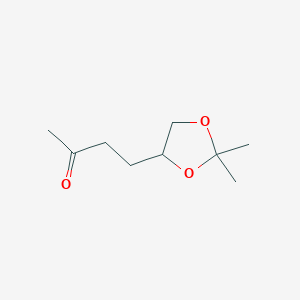
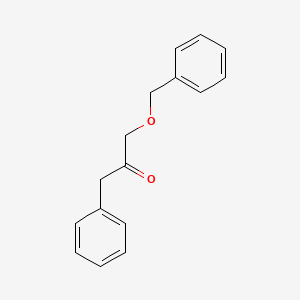

![1,4,7-Tris[2-(diphenylphosphoryl)ethyl]-1,4,7-triazonane](/img/structure/B12545869.png)

![Acetamide, N-(4-methoxyphenyl)-N-[1-(trifluoromethyl)-2-propenyl]-](/img/structure/B12545884.png)
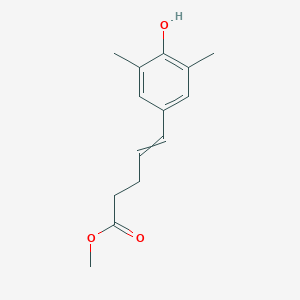
![5-[5-(5-Carboxythiophen-2-yl)-4-pentylthiophen-2-yl]thiophene-2-carboxylic acid](/img/structure/B12545890.png)

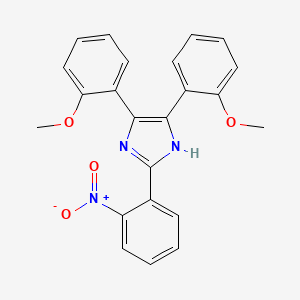
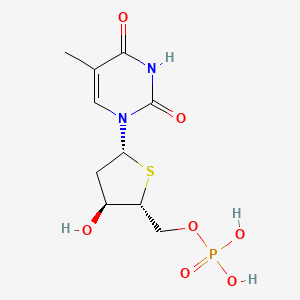
![4-[(1-Cyclohexylpiperidin-4-ylidene)methyl]naphthalene-1-carbonitrile](/img/structure/B12545920.png)
